molecular formula C6H3BrF3MgN B14873629 (5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide

(5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide

Cat. No.: B14873629
M. Wt: 250.30 g/mol
InChI Key: LPAKGKKNKTXLNF-UHFFFAOYSA-M
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Description

(5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organometallic compound used in various chemical reactions, particularly in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a common solvent that stabilizes the Grignard reagent and facilitates its reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide typically involves the reaction of 5-(Trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows: [ \text{5-(Trifluoromethyl)pyridine} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the anhydrous conditions and precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran (THF) is typically used as the solvent.

    Temperature: Reactions are often carried out at low temperatures to control the reactivity.

Major Products:

    Alcohols: The primary products of nucleophilic addition reactions are alcohols.

    Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: It is used in the synthesis of intermediates for drug development.

    Biological Studies: The compound is used in studies involving the modification of biological molecules.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

    Agrochemicals: The compound is used in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge on the nucleophile.

Comparison with Similar Compounds

  • (4-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
  • (3-(Trifluoromethyl)pyridin-2-yl)magnesium bromide

Comparison:

  • Reactivity: (5-(Trifluoromethyl)pyridin-3-yl)magnesium bromide is more reactive due to the position of the trifluoromethyl group.
  • Applications: While similar compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H3BrF3MgN

Molecular Weight

250.30 g/mol

IUPAC Name

magnesium;5-(trifluoromethyl)-3H-pyridin-3-ide;bromide

InChI

InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-2-1-3-10-4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

LPAKGKKNKTXLNF-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]C=NC=C1C(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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